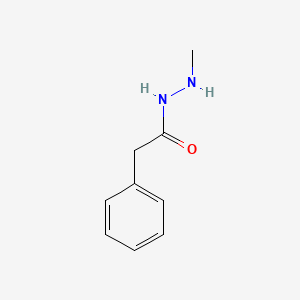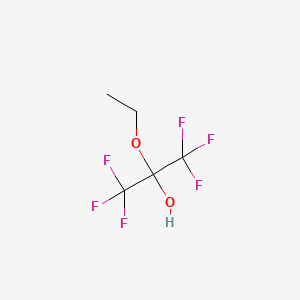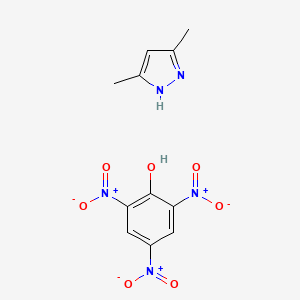
Dimethylphosphinic fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethylphosphinic fluoride is an organophosphorus compound with the molecular formula C₂H₆FOP. It is a colorless liquid known for its reactivity and is used in various chemical processes. The compound is characterized by the presence of a phosphorus atom bonded to two methyl groups and a fluorine atom, making it a unique member of the organophosphorus family .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethylphosphinic fluoride can be synthesized through several methods. One common approach involves the reaction of dimethylphosphinic acid with a fluorinating agent such as hydrogen fluoride (HF) or sodium fluoride (NaF). The reaction typically occurs under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors where dimethylphosphinic acid is treated with a fluorinating agent. The process is optimized to maximize yield and purity, with careful control of temperature and pressure to prevent side reactions .
Chemical Reactions Analysis
Types of Reactions: Dimethylphosphinic fluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dimethylphosphinic oxide.
Reduction: It can be reduced to form dimethylphosphine.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form dimethylphosphinic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) are employed under basic conditions.
Major Products Formed:
Oxidation: Dimethylphosphinic oxide.
Reduction: Dimethylphosphine.
Substitution: Dimethylphosphinic acid.
Scientific Research Applications
Dimethylphosphinic fluoride has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential effects on biological systems, particularly in enzyme inhibition.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: It is used in the production of flame retardants and plasticizers
Mechanism of Action
The mechanism by which dimethylphosphinic fluoride exerts its effects involves the interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Methylphosphonyl difluoride: Another organophosphorus compound with similar reactivity but different applications, primarily in chemical warfare.
Dimethylphosphinic acid: A related compound where the fluorine atom is replaced by a hydroxyl group.
Uniqueness: Dimethylphosphinic fluoride is unique due to its specific reactivity profile, particularly its ability to undergo substitution reactions with nucleophiles. This makes it a valuable reagent in synthetic chemistry and industrial applications .
Properties
CAS No. |
753-70-8 |
|---|---|
Molecular Formula |
C2H6FOP |
Molecular Weight |
96.04 g/mol |
IUPAC Name |
[fluoro(methyl)phosphoryl]methane |
InChI |
InChI=1S/C2H6FOP/c1-5(2,3)4/h1-2H3 |
InChI Key |
NHKHGBLJJQYXAQ-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-[(2R,3R,4R,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B14748977.png)
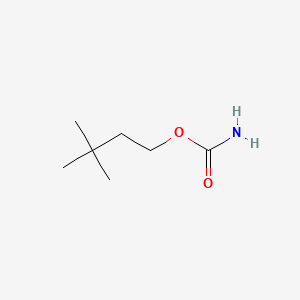
![benzyl (1S,8R)-5-(4-methylpiperazin-1-yl)-9-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-triene-9-carboxylate](/img/structure/B14748987.png)



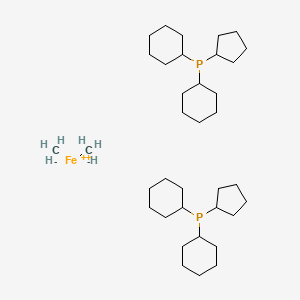

![1,1,1,2,2-Pentafluoro-2-[1,1,2,2-tetrafluoro-2-(pentafluoroethoxy)ethoxy]ethane](/img/structure/B14749029.png)
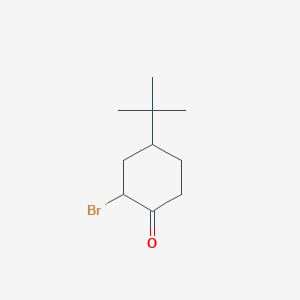
![2'-(Furan-2-carbonyl)-1'-(furan-2-yl)-1'-hydroxyspiro[1,3-dihydro-1-benzazepine-4,4'-cyclohexane]-2,5-dione](/img/structure/B14749031.png)
